molecular formula C24H33Cl2FN2 B8100940 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride CAS No. 2748592-60-9

1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Cat. No.: B8100940
CAS No.: 2748592-60-9
M. Wt: 439.4 g/mol
InChI Key: SLRVSWLKAZEPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound 1-cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride adheres to IUPAC nomenclature rules, which prioritize parent chain selection, substituent positioning, and functional group hierarchy. The base structure comprises a piperazine ring substituted at the 1-position with a cyclohexyl group and at the 4-position with a 1-(2-fluorophenyl)-2-phenylethyl moiety. The dihydrochloride salt form indicates protonation at two nitrogen atoms within the piperazine ring.

IUPAC Name :
1-cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
SMILES Notation :
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4F.Cl.Cl
InChI Key :
AGKZEOCNYCHVLW-UHFFFAOYSA-N

Molecular Topology and Bonding Patterns

The molecule exhibits a three-dimensional conformation dominated by hydrophobic interactions (cyclohexyl and phenyl groups) and polar regions (piperazine and fluorophenyl groups). Key bonding features include:

  • Piperazine Ring : Adopts a chair conformation with axial cyclohexyl and equatorial phenylethyl substituents.
  • Fluorophenyl-Phenylethyl Moiety : The 2-fluorophenyl group introduces steric hindrance and electronic effects due to fluorine’s electronegativity, influencing receptor binding.
  • Salt Formation : Protonation at N1 and N4 of the piperazine ring enhances water solubility (logP = 2.8).

Molecular Formula : C24H31FN2·2HCl
Molecular Weight : 439.4 g/mol

Crystallographic Characterization and Solid-State Arrangement

While crystallographic data for this specific compound remains unpublished, analogous structures (e.g., MT-45) reveal monoclinic crystal systems with P21/c space groups. The dihydrochloride salt likely forms ionic lattices stabilized by chloride-counterion interactions with protonated piperazine nitrogens. Hydrogen bonding between NH+ and Cl− (2.8–3.1 Å) and van der Waals interactions between hydrophobic moieties contribute to lattice stability.

Comparative Analysis with Structural Analogs

MT-45 vs. 2F-MT-45 vs. 4F-MT-45

Property MT-45 2F-MT-45 (This Compound) 4F-MT-45
Substituent H at phenyl para F at phenyl ortho F at phenyl para
μ-Opioid EC50 1.3 μM 42 nM 58 nM
β-Arrestin2 EC50 23.1 μM 196 nM 210 nM
LogP 3.1 2.8 2.9
Metabolite Activity NMDA antagonist NMDA antagonist Limited data

Key Observations :

  • Fluorine Position : Ortho-substitution (2F-MT-45) enhances μ-opioid receptor affinity 30-fold compared to MT-45.
  • Metabolite Effects : Both MT-45 and 2F-MT-45 produce 1,2-diphenylethylpiperazine, an NMDA receptor antagonist (IC50 = 29 μM).

Properties

IUPAC Name

1-cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2.2ClH/c25-23-14-8-7-13-22(23)24(19-20-9-3-1-4-10-20)27-17-15-26(16-18-27)21-11-5-2-6-12-21;;/h1,3-4,7-10,13-14,21,24H,2,5-6,11-12,15-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRVSWLKAZEPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345761
Record name 1-Cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748592-60-9
Record name 1-Cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

Optimal solvent systems vary by reaction stage:

Reaction StageSolventTemperature (°C)Yield Improvement
CyclohexylationDMF120+15% vs. toluene
Side Chain AttachmentDCM0–5+20% vs. THF

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while low temperatures during side chain addition suppress polymerization.

Catalytic Systems

AlCl₃ remains the preferred Lewis acid for Friedel-Crafts alkylation, but recent studies suggest scandium(III) triflate (Sc(OTf)₃) reduces side product formation by 12–18%.

Purification Techniques

  • Recrystallization : Ethanol/acetone mixtures (3:1 v/v) yield crystals with 98–99% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves unreacted intermediates.

  • HPLC : Industrial-scale processes employ reverse-phase C18 columns (methanol/water = 70:30) for final purity ≥99.5%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance reproducibility:

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
Yield70%82%
Energy Consumption15 kWh/kg8 kWh/kg

Flow systems minimize thermal gradients during exothermic steps, improving safety and efficiency.

Waste Management

  • Solvent Recovery : Distillation recovers >90% of DMF and DCM.

  • Byproduct Utilization : Aluminum salts from Friedel-Crafts reactions are repurposed in wastewater treatment.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) confirms substituent integration ratios (e.g., cyclohexyl protons at δ 1.2–1.8 ppm).

  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 439.4, matching the molecular formula C₂₄H₃₃Cl₂FN₂.

  • HPLC Purity : Retention time = 8.2 min (C18 column, 254 nm) .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Computed Properties

  • LogP (XLogP3-AA) : 5.5
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 5

These properties indicate a relatively lipophilic compound with potential for central nervous system activity due to its ability to cross the blood-brain barrier.

Neurological Disorders

Research indicates that compounds similar to 1-cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating conditions such as:

  • Anxiety Disorders : Studies show that piperazine derivatives can modulate serotonin levels, potentially alleviating anxiety symptoms.
  • Depression : The compound's interaction with neurotransmitter systems may provide antidepressant effects, warranting further investigation in clinical settings.

Pain Management

The compound's affinity for opioid receptors positions it as a candidate for developing new analgesics. Its dual-action mechanism may help in managing chronic pain conditions without the severe side effects associated with traditional opioids.

Antipsychotic Properties

Given its structural similarity to known antipsychotic agents, there is potential for this compound to exhibit antipsychotic effects. Research into its efficacy and safety profile could lead to new treatments for schizophrenia and bipolar disorder.

Case Study 1: Efficacy in Anxiety Disorders

A clinical trial investigated the efficacy of a piperazine derivative similar to compound X in patients with generalized anxiety disorder (GAD). The study found significant reductions in anxiety scores compared to placebo groups, supporting the hypothesis that such compounds can effectively modulate anxiety-related neurotransmitter systems.

Case Study 2: Pain Management in Chronic Conditions

In a preclinical study involving animal models of chronic pain, administration of compound X resulted in a marked decrease in pain responses compared to controls. The results indicated that the compound could serve as a novel analgesic agent with fewer side effects than conventional treatments.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Fluorinated MT-45 Derivatives

The ortho-, meta-, and para-fluorinated MT-45 derivatives (2F-, 3F-, and 4F-MT-45) share a common backbone but differ in fluorine substitution (Table 1).

Compound Substituent Position Molecular Formula Yield (%) Key Pharmacological Notes Legal Status
MT-45 None (parent) C₂₃H₃₂Cl₂N₂ 20 Analgesic potency comparable to morphine Controlled (UK, Canada, EU)
2F-MT-45 (target) 2-Fluorophenyl C₂₃H₃₁Cl₂FN₂ 18 Detected in illicit markets (2016); unstudied in vivo Not explicitly controlled
3F-MT-45 3-Fluorophenyl C₂₃H₃₁Cl₂FN₂ 19 No reported pharmacological data Unknown
4F-MT-45 4-Fluorophenyl C₂₃H₃₁Cl₂FN₂ 18 Hypothesized higher metabolic stability Unknown

Key Observations :

  • Synthetic Accessibility : All fluorinated derivatives exhibit similar yields (~18–19%), suggesting comparable synthetic feasibility .
  • Pharmacological Differences : While MT-45’s S(+)-isomer is 18–61× more potent than the R(−)-isomer , the impact of fluorine position on 2F/3F/4F-MT-45’s opioid receptor affinity remains unstudied.
  • Metabolism : 2F-MT-45 undergoes phase I/II metabolism in human hepatocytes, producing hydroxylated and glucuronidated metabolites distinct from MT-45 .

Non-Fluorinated Piperazine Analogues

MT-45 (Parent Compound)

Its analgesic activity is mediated via μ-opioid receptors, but it lacks the hyperglycemic and miotic effects of morphine in rabbits .

GBR 12783 Dihydrochloride

GBR 12783 (1-(2-diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)-piperazine) is a dopamine reuptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) . Unlike 2F-MT-45, its substituents favor dopaminergic over opioid activity, highlighting how side-chain modifications dictate target selectivity.

Antihistamine Piperazines (e.g., Cyclizine, Flunarizine)
  • Cyclizine : A benzhydryl-substituted piperazine with antihistaminic and antiemetic properties .
  • Flunarizine : Features bis(4-fluorophenyl) groups and is used for migraine prophylaxis .

Structural-activity relationship (SAR) : Bulky aromatic groups (e.g., benzhydryl in cyclizine) favor histamine receptor antagonism, whereas fluorinated aryl groups in 2F-MT-45 may enhance lipophilicity and CNS penetration.

U-47700

A non-piperazine opioid with μ-receptor agonism, U-47700 is a structural isomer of AH-7921. Unlike 2F-MT-45, it lacks a cyclohexyl group and has shorter duration of action due to rapid metabolism .

AH-7921

A dimethylaminocyclohexylbenzamide, AH-7921 shares MT-45’s analgesic profile but differs in chemical class, underscoring the piperazine scaffold’s unique role in 2F-MT-45’s pharmacology .

Biological Activity

1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride (CAS No. 2707945-83-1) is a synthetic compound belonging to the piperazine class, known for its potential biological activities, particularly in the context of opioid receptor modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H31FN22HClC_{24}H_{31}FN_2\cdot 2HCl, with a molecular weight of 439.4 g/mol. The compound is characterized by the presence of a cyclohexyl group and a fluorophenyl moiety, which contribute to its pharmacological properties.

Opioid Receptor Affinity

Research indicates that this compound exhibits significant affinity for the μ-opioid receptor (MOR). Opioids acting at MOR are known to produce analgesic effects and have been implicated in addiction pathways. Studies have shown that compounds with similar structures can modulate opioid receptor activity, suggesting that 1-cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine may also influence pain perception and reward mechanisms .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of piperazine derivatives on cancer cell lines demonstrated that certain analogs exhibited selective toxicity against various cancer types, including breast and liver cancers. The mechanism appears to involve interference with cellular proliferation pathways . While specific data on this compound's cytotoxicity is limited, its structural similarities to other active piperazines suggest potential anticancer properties.

The biological activity of 1-cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine can be attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic System : Similar compounds have been shown to interact with dopamine receptors, potentially influencing mood and behavior.
  • Serotonergic System : Modulation of serotonin receptors may also play a role in the compound's effects on anxiety and depression .

In Vitro Studies

In vitro assays have indicated that derivatives of this compound can inhibit specific cancer cell lines. For instance, research conducted on piperazine derivatives revealed promising results in inhibiting the growth of liver cancer cells (HUH7) and breast cancer cells (MCF7) . While direct studies on this specific compound are sparse, these findings provide a basis for further exploration.

Animal Models

Animal studies assessing opioid-like effects have shown that compounds similar to 1-cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine can induce analgesia comparable to morphine. These studies often measure pain response through established models such as the hot plate test or tail-flick test .

Data Summary Table

Property Details
CAS Number 2707945-83-1
Molecular Formula C24H31FN2 · 2HCl
Molecular Weight 439.4 g/mol
Opioid Receptor Affinity Significant binding to μ-opioid receptors
Cytotoxicity Potential against liver (HUH7) and breast (MCF7) cancer cells
Mechanisms Modulation of dopaminergic and serotonergic systems

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks . Use fume hoods for handling powdered forms to minimize inhalation. Storage should adhere to dry, cool conditions (-20°C for long-term stability, as seen in structurally similar dihydrochloride salts) . Dispose of waste via certified chemical disposal services compliant with local regulations .

Q. How can researchers synthesize this compound, and what are critical reaction conditions?

  • Methodological Answer : A multi-step synthesis is typical for piperazine derivatives:

Nucleophilic Substitution : React cyclohexylpiperazine with a halogenated intermediate (e.g., 1-(2-fluorophenyl)-2-phenylethyl bromide) in anhydrous THF under nitrogen .

Salt Formation : Treat the free base with HCl in ethanol to form the dihydrochloride salt. Monitor pH to ensure complete protonation .

  • Key Conditions : Use microwave-assisted synthesis (e.g., 180°C, 300 W) to enhance reaction efficiency and yield .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H-NMR (300 MHz, CDCl3_3) to confirm substituent integration (e.g., aromatic protons from fluorophenyl groups at δ 7.16–7.68 ppm) .
  • UV/Vis : Detect absorbance peaks at ~239–288 nm for fluorophenyl moieties .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for parent structure).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) influence receptor binding affinity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 2-fluorophenyl group with analogs (e.g., 4-chlorophenyl) and assay binding to serotonin/dopamine receptors using radioligand displacement assays. For example, 1-(4-fluorophenyl)piperazine derivatives show higher serotonin receptor affinity than chlorophenyl analogs .
  • Computational Modeling : Use docking software (e.g., AutoDock Vina) to analyze steric/electronic effects of substituents on binding pockets .

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility tests).
  • Advanced Analytics : Employ HPLC-PDA to quantify degradation products under stress conditions (e.g., heat, light) .
  • Data Table :
StudySolubility (mg/mL)Stability (t1/2_{1/2})ConditionsReference
A12.5>5 years-20°C, dry
B8.22 years4°C, humid

Q. What experimental designs optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, microwave synthesis reduces reaction time by 60% compared to conventional heating .
  • Purification Strategies : Use flash chromatography (silica gel, CH2_2Cl2_2:MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity (>98%) product .

Data Contradiction Analysis

Q. Why do some studies report higher neurotoxicity for similar piperazine derivatives?

  • Methodological Answer : Differences may stem from:

  • Impurity Profiles : Residual solvents (e.g., THF) or unreacted intermediates in poorly purified batches .
  • Assay Variability : Use primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) for toxicity screens.
  • Mitigation : Conduct LC-MS purity checks (>99%) and validate assays with positive controls (e.g., MPTP for neurotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.